molecular formula C14H16BNO4 B2855841 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile CAS No. 1627614-44-1

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile

Cat. No.: B2855841
CAS No.: 1627614-44-1
M. Wt: 273.1
InChI Key: GHJJGFGPNWVNNK-UHFFFAOYSA-N
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Description

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile is an organic compound that features a benzodioxole ring substituted with a dioxaborolane group and a nitrile group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile typically involves the borylation of a benzodioxole precursor. One common method is the palladium-catalyzed borylation of a halogenated benzodioxole using bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Bases: Such as potassium carbonate, are often employed to deprotonate intermediates.

    Ligands: Triphenylphosphine or similar ligands are used to stabilize the palladium catalyst.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronate Esters: Resulting from hydroboration reactions.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes due to its boron-containing functional group.

Biology and Medicine

    Drug Development:

    Bioconjugation: Used in the development of bioconjugates for targeted drug delivery.

Industry

    Materials Science: Utilized in the development of advanced materials with specific electronic properties.

    Polymer Chemistry: Incorporated into polymers to modify their physical and chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its boron-containing functional group, which can participate in various chemical reactions. The boron atom can form stable covalent bonds with other atoms, facilitating the formation of complex molecular structures. In catalytic processes, the boron group can activate substrates and stabilize transition states, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dioxaindane-5-carbonitrile is unique due to the presence of both a benzodioxole ring and a nitrile group, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-6H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJGFGPNWVNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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